molecular formula C10H11N3O B13252099 N-(3-Methoxyphenyl)-1H-pyrazol-4-amine

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13252099
M. Wt: 189.21 g/mol
InChI Key: VHCFXPDUIMJDBH-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a methoxy group on the phenyl ring and an amine group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methoxyaniline with hydrazine and a suitable carbonyl compound. One common method is the cyclization of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyphenyl)-1H-pyrazol-3-amine
  • N-(4-Methoxyphenyl)-1H-pyrazol-4-amine
  • N-(3-Methoxyphenyl)-1H-pyrazol-5-amine

Uniqueness

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the methoxy group on the phenyl ring and the amine group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine is a compound within the pyrazole class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_4O, with a molar mass of approximately 232.23 g/mol. The structure features a methoxy group attached to a phenyl ring at the 3-position of the pyrazole, which enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research suggests that it may modulate enzyme activity and affect signaling pathways relevant to several biological processes, including:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
  • Receptor Interaction : It may interact with specific receptors, influencing cellular responses. This interaction is critical for its potential therapeutic applications.

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. For instance, derivatives of this compound have been evaluated for their anti-proliferative effects against different tumor cell lines, including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). Some derivatives exhibited IC50 values in the low nanomolar range, indicating potent activity against these cancer cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation .

Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on MOLM14 leukemia cells. The results indicated that treatment with the compound led to significant apoptosis in a dose-dependent manner, particularly at concentrations above 10 nM, where early and late apoptotic cells were markedly increased compared to controls .

Study 2: Enzyme Inhibition

Another research focused on the compound's interaction with FLT3 and BCR-ABL pathways in acute myeloid leukemia (AML). It was found that this compound effectively inhibited these pathways, demonstrating potential as a therapeutic agent for specific leukemia subtypes .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameMolecular FormulaBiological Activity
This compoundC10H12N4OAntitumor, anti-inflammatory
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amineC13H17N3OAntitumor
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineC14H20N3OAntimicrobial

This table illustrates how variations in substituents can influence biological activity, highlighting the unique therapeutic potential of this compound.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-3-8(5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)

InChI Key

VHCFXPDUIMJDBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CNN=C2

Origin of Product

United States

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